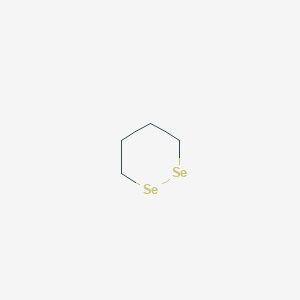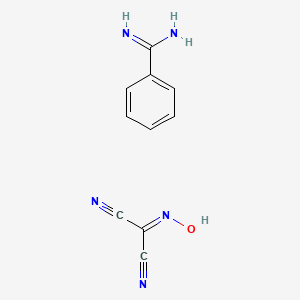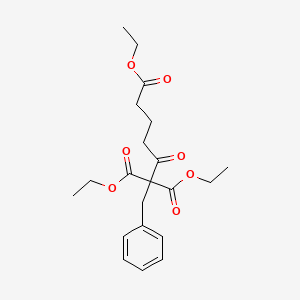
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C21H28O7 It is known for its unique structure, which includes a phenyl group and multiple ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate typically involves the esterification of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid.
Reduction: Formation of 4-hydroxy-6-phenylhexane-1,5,5-tricarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Another compound with multiple ester functionalities but with a triazine core.
Triethyl citrate: A simpler ester with three ester groups attached to a central citrate core.
Eigenschaften
CAS-Nummer |
5472-29-7 |
|---|---|
Molekularformel |
C21H28O7 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
triethyl 1-benzyl-2-oxopentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C21H28O7/c1-4-26-18(23)14-10-13-17(22)21(19(24)27-5-2,20(25)28-6-3)15-16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3 |
InChI-Schlüssel |
PBTYFGJBXNRMTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)


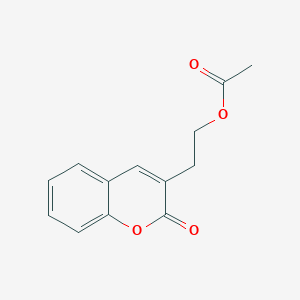
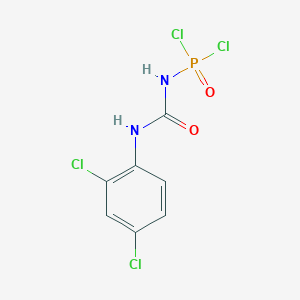
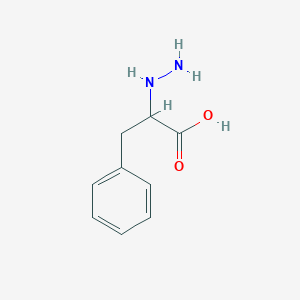

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
